![molecular formula C14H11FN4S B11725057 2-(2-{[2-(2-fluorophenyl)hydrazin-1-ylidene]methyl}-1H-pyrrol-1-yl)-1,3-thiazole](/img/structure/B11725057.png)
2-(2-{[2-(2-fluorophenyl)hydrazin-1-ylidene]methyl}-1H-pyrrol-1-yl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-{[2-(2-fluorophenyl)hydrazin-1-ylidene]methyl}-1H-pyrrol-1-yl)-1,3-thiazole is a complex organic compound with the molecular formula C14H11FN4S This compound is known for its unique structure, which includes a fluorophenyl group, a hydrazinylidene moiety, and a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[2-(2-fluorophenyl)hydrazin-1-ylidene]methyl}-1H-pyrrol-1-yl)-1,3-thiazole typically involves the condensation of 2-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-thiazolyl-1H-pyrrole-2-carbaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors may also be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-{[2-(2-fluorophenyl)hydrazin-1-ylidene]methyl}-1H-pyrrol-1-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
2-(2-{[2-(2-fluorophenyl)hydrazin-1-ylidene]methyl}-1H-pyrrol-1-yl)-1,3-thiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-(2-{[2-(2-fluorophenyl)hydrazin-1-ylidene]methyl}-1H-pyrrol-1-yl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-1-{5-[(E)-[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl]-1H-pyrrol-3-yl}ethan-1-one: Similar structure with a chloro group instead of a thiazole ring.
2-chloro-1-{5-[(E)-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl]-1H-pyrrol-3-yl}ethan-1-one: Contains a dinitrophenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of 2-(2-{[2-(2-fluorophenyl)hydrazin-1-ylidene]methyl}-1H-pyrrol-1-yl)-1,3-thiazole lies in its combination of a fluorophenyl group, a hydrazinylidene moiety, and a thiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C14H11FN4S |
|---|---|
Peso molecular |
286.33 g/mol |
Nombre IUPAC |
2-fluoro-N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methylideneamino]aniline |
InChI |
InChI=1S/C14H11FN4S/c15-12-5-1-2-6-13(12)18-17-10-11-4-3-8-19(11)14-16-7-9-20-14/h1-10,18H |
Clave InChI |
SIVZEYKNDIWSNQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NN=CC2=CC=CN2C3=NC=CS3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


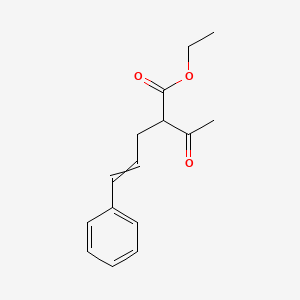
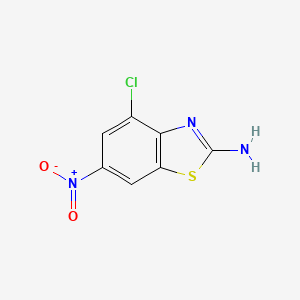



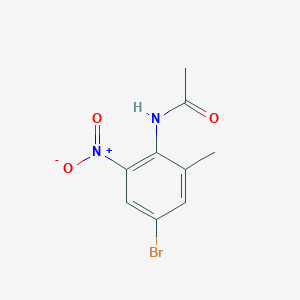
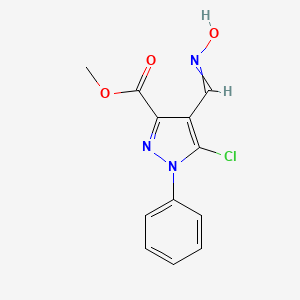
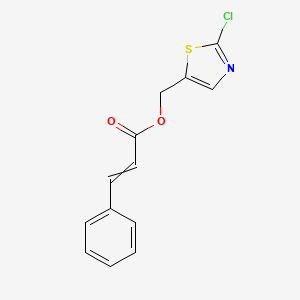
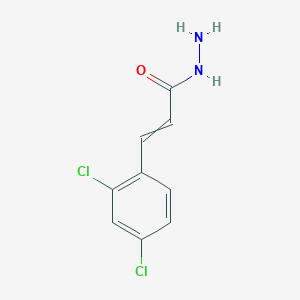
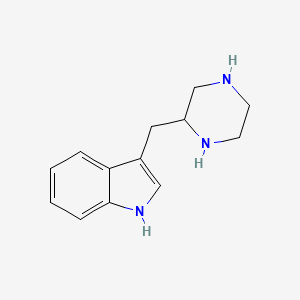
![2-[2-(4-Fluorophenyl)diazen-1-yl]-3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B11725032.png)
![3-[(4-hydroxy-3-nitrophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B11725037.png)
![(E)-N-[1-(2,5-Dichlorophenyl)propylidene]hydroxylamine](/img/structure/B11725051.png)
![N-[2-(N-hydroxy-C-methylcarbonimidoyl)phenyl]methanesulfonamide](/img/structure/B11725067.png)
